![molecular formula C11H16ClNO B1397411 (3-Chloro-2-isopropoxybenzy-l)-methylamine CAS No. 894851-28-6](/img/structure/B1397411.png)
(3-Chloro-2-isopropoxybenzy-l)-methylamine
Overview
Description
(3-Chloro-2-isopropoxybenzy-l)-methylamine (CIPM) is a chemical compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 151.56 g/mol, a melting point of -6.3°C and a boiling point of 91.6°C. CIPM has been used in a variety of scientific research applications, including organic synthesis, reaction mechanisms, and biochemical and physiological effects.
Scientific Research Applications
(3-Chloro-2-isopropoxybenzy-l)-methylamine has been used in a variety of scientific research applications, including organic synthesis, reaction mechanisms, and biochemical and physiological effects. (3-Chloro-2-isopropoxybenzy-l)-methylamine has been used as a reagent in organic synthesis, as a catalyst in reaction mechanisms, and as a probe in biochemical and physiological studies. (3-Chloro-2-isopropoxybenzy-l)-methylamine has also been used to study the structure and function of proteins and enzymes.
Mechanism of Action
(3-Chloro-2-isopropoxybenzy-l)-methylamine is an organic compound that acts as a catalyst in chemical reactions. It can act as a nucleophile, which is a species that can donate electrons. (3-Chloro-2-isopropoxybenzy-l)-methylamine can also act as a base, which is a species that can accept electrons. (3-Chloro-2-isopropoxybenzy-l)-methylamine can also act as an electrophile, which is a species that can accept electrons. These properties allow (3-Chloro-2-isopropoxybenzy-l)-methylamine to act as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
(3-Chloro-2-isopropoxybenzy-l)-methylamine has been used in a variety of biochemical and physiological studies. (3-Chloro-2-isopropoxybenzy-l)-methylamine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (3-Chloro-2-isopropoxybenzy-l)-methylamine has also been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. (3-Chloro-2-isopropoxybenzy-l)-methylamine has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the biosynthesis of phospholipids. (3-Chloro-2-isopropoxybenzy-l)-methylamine has also been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
(3-Chloro-2-isopropoxybenzy-l)-methylamine has a number of advantages for use in lab experiments. It is a relatively stable compound and can be stored at room temperature. It is also a relatively inexpensive compound and is readily available from chemical suppliers. (3-Chloro-2-isopropoxybenzy-l)-methylamine is also relatively non-toxic and has a low vapor pressure. However, (3-Chloro-2-isopropoxybenzy-l)-methylamine is also a relatively volatile compound and can be difficult to handle in the lab.
Future Directions
(3-Chloro-2-isopropoxybenzy-l)-methylamine has a wide range of potential applications in scientific research. (3-Chloro-2-isopropoxybenzy-l)-methylamine can be used to study the structure and function of proteins and enzymes, as well as biochemical and physiological processes. (3-Chloro-2-isopropoxybenzy-l)-methylamine can also be used to study the mechanism of action of drugs and other compounds. Additionally, (3-Chloro-2-isopropoxybenzy-l)-methylamine can be used to develop new synthetic methods and catalysts for organic synthesis. Finally, (3-Chloro-2-isopropoxybenzy-l)-methylamine can be used to study the effects of environmental pollutants on biological systems.
properties
IUPAC Name |
1-(3-chloro-2-propan-2-yloxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)14-11-9(7-13-3)5-4-6-10(11)12/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOADAVWYNGFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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